BNC-1

Descripción

Propiedades

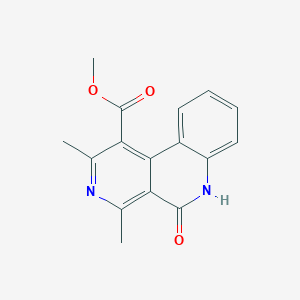

Fórmula molecular |

C16H14N2O3 |

|---|---|

Peso molecular |

282.29 g/mol |

Nombre IUPAC |

methyl 2,4-dimethyl-5-oxo-6H-benzo[c][2,7]naphthyridine-1-carboxylate |

InChI |

InChI=1S/C16H14N2O3/c1-8-12-14(13(9(2)17-8)16(20)21-3)10-6-4-5-7-11(10)18-15(12)19/h4-7H,1-3H3,(H,18,19) |

Clave InChI |

GKRYSUZXCCOHLM-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=C(C(=N1)C)C(=O)OC)C3=CC=CC=C3NC2=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BNC-1; BNC 1; BNC1; |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BNC-1 (ASIC2) in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain Natrium Channel 1 (BNC-1), now more commonly identified as Acid-Sensing Ion Channel 2 (ASIC2), is a key player in neuronal signaling, responding to changes in extracellular pH. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound/ASIC2 in neuronal cells. It details the channel's biophysical properties, activation by protons, and its role in both physiological and pathological processes. This document synthesizes quantitative data into structured tables, outlines detailed experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this important ion channel.

Introduction

This compound, or ASIC2, is a proton-gated cation channel belonging to the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[1][2] It is widely expressed in the central and peripheral nervous systems.[1][2] this compound/ASIC2 subunits can form both homomeric and heteromeric channels, with the subunit composition dictating the channel's biophysical and pharmacological properties.[1][3] This guide will delve into the core mechanisms of this compound/ASIC2 action in neurons, with a focus on its activation, ion permeability, and downstream signaling pathways.

Biophysical and Pharmacological Properties

This compound/ASIC2 channels exhibit distinct biophysical characteristics depending on their subunit composition. While homomeric ASIC2a channels are less sensitive to protons, requiring a pH below 5.0 for activation, they form heteromers with other ASIC subunits, such as ASIC1a and ASIC3, to create channels with a wider range of pH sensitivity.[1][4]

| Property | Homomeric ASIC2a | Heteromeric ASIC2a/ASIC1a | Heteromeric ASIC2/ASIC3 | Reference |

| pH of half-maximal activation (pH50) | ~4.2 | pH 6.5 ± 0.1 | EC50 of 16 ± 4 µM [H+] | [4][5] |

| Single-Channel Conductance | Not readily measured | Not specified | 18 pS | [6][7] |

| Ion Selectivity | Na+ > K+ > Ca2+ | Primarily Na+ permeable | Na+ > Li+ > K+; Impermeable to Ca2+ | [4][6][7] |

| Amiloride Inhibition (IC50) | ~20 µM | Modulated by subunit ratio | Not specified | [4] |

Mechanism of Activation

The primary activator of this compound/ASIC2 is a decrease in extracellular pH. Protons bind to the extracellular domain of the channel, inducing a conformational change that opens the ion-conducting pore.[8] A key residue, Glycine-430 (G430), located in a region preceding the second transmembrane domain, plays a critical role in this process.[8]

The Role of the G430 Residue

Studies have shown that mutation of the G430 residue can lead to constitutive activation of the channel, linking ligand-gated activation to mechanisms of neurodegeneration.[8] Specifically, substitution of G430 with a cysteine (G430C) allows for chemical modification by methanethiosulfonate (MTS) reagents when the channel is in the open state, providing a powerful tool to study channel gating.[8]

Signaling Pathway of Proton-induced Gating

The binding of protons to the extracellular domain of this compound/ASIC2 initiates a conformational change that is transmitted to the channel gate. This process exposes the G430 residue to the extracellular environment.[8]

Downstream Signaling in Neuronal Cells

The activation of this compound/ASIC2 and the subsequent influx of sodium ions lead to neuronal depolarization. This can, in turn, activate voltage-gated calcium channels (VGCCs) and NMDA receptors, leading to an increase in intracellular calcium concentration.[6][9] this compound/ASIC2 also interacts with several intracellular proteins that modulate its function and link it to downstream signaling cascades.

Interaction with PICK1 and Regulation by PKC

One of the most well-characterized interacting partners of this compound/ASIC2 is the PDZ domain-containing protein PICK1 (Protein Interacting with C Kinase 1).[3] PICK1 binds to the C-terminus of ASIC2a and is essential for the potentiation of ASIC2a currents by Protein Kinase C (PKC).[5][10]

Role in Synaptic Plasticity

This compound/ASIC2 plays a significant role in synaptic plasticity, largely through its interaction with ASIC1a and the postsynaptic density protein PSD-95.[8][9] ASIC2a, via its association with PSD-95, helps to localize ASIC1a to dendritic spines.[8] This co-localization is important for modulating synaptic strength and has been implicated in processes such as long-term potentiation (LTP).[9] The influx of Na+ through heteromeric ASIC1a/2a channels can lead to depolarization, which in turn can relieve the Mg2+ block of NMDA receptors, allowing for Ca2+ influx and the initiation of downstream signaling cascades involved in synaptic plasticity.[9]

Experimental Protocols

Site-Directed Mutagenesis of this compound/ASIC2 (e.g., G430C)

This protocol describes the generation of a cysteine substitution mutant at position 430 of this compound/ASIC2 using a PCR-based site-directed mutagenesis kit.

Materials:

-

Plasmid DNA containing the wild-type this compound/ASIC2 cDNA

-

Mutagenic primers (forward and reverse) containing the desired G-to-T substitution to create the G430C mutation.

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design complementary primers (25-45 bases) with the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.

-

PCR Amplification:

-

Set up a PCR reaction with the plasmid template, mutagenic primers, and high-fidelity DNA polymerase.

-

Typical cycling parameters:

-

Initial denaturation: 95°C for 1 minute.

-

18 cycles of: 95°C for 50 seconds, 60°C for 50 seconds, 68°C for 1 minute/kb of plasmid length.

-

Final extension: 68°C for 7 minutes.

-

-

-

DpnI Digestion: Add DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Verification: Pick colonies, isolate plasmid DNA, and verify the mutation by DNA sequencing.

Heterologous Expression in HEK293 Cells

This protocol outlines the transient transfection of HEK293 cells for the expression of this compound/ASIC2 channels.

Materials:

-

HEK293 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Plasmid DNA encoding this compound/ASIC2

-

Transfection reagent (e.g., Lipofectamine 3000)

-

6-well plates

Procedure:

-

Cell Seeding: Seed HEK293 cells in 6-well plates to reach 80-90% confluency on the day of transfection.

-

Transfection Complex Formation:

-

Dilute plasmid DNA in a serum-free medium.

-

In a separate tube, dilute the transfection reagent in a serum-free medium.

-

Combine the diluted DNA and transfection reagent and incubate at room temperature for 10-20 minutes.

-

-

Transfection: Add the transfection complex dropwise to the cells.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for protein expression.

-

Analysis: The expressed channels can then be analyzed using techniques such as patch-clamp electrophysiology or immunocytochemistry.

Electrophysiological Recording of this compound/ASIC2 Currents

This protocol describes the whole-cell patch-clamp technique to record proton-activated currents from HEK293 cells expressing this compound/ASIC2.

Materials:

-

Transfected HEK293 cells

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with KOH).

-

Acidic external solutions (pH 6.0, 5.0, 4.0) for channel activation.

Procedure:

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Cell Patching:

-

Form a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Voltage-Clamp Recording:

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Rapidly perfuse the cell with acidic external solution to activate this compound/ASIC2 channels.

-

Record the resulting inward current.

-

-

Data Analysis: Analyze the current amplitude, activation, and desensitization kinetics.

Methanethiosulfonate (MTS) Accessibility Studies

This protocol outlines a method to probe the accessibility of the G430C residue in this compound/ASIC2 using MTS reagents.

Materials:

-

HEK293 cells expressing the this compound/ASIC2 G430C mutant.

-

Patch-clamp setup as described above.

-

MTS reagents (e.g., MTSET, MTSES) dissolved in the external solution.

Procedure:

-

Baseline Recording: Obtain a baseline whole-cell recording of the G430C mutant by applying an acidic stimulus.

-

MTS Application:

-

In the closed state, perfuse the cell with an external solution containing the MTS reagent at neutral pH (7.4) for a defined period. Wash out the MTS reagent and test for channel activation with an acidic stimulus.

-

In the open state, co-apply the MTS reagent with the acidic stimulus.

-

-

Post-MTS Recording: After washout of the MTS reagent, apply the acidic stimulus again to assess any irreversible modification of the channel, which would be indicated by a change in current amplitude or kinetics (e.g., constitutive activation).

Conclusion

This compound/ASIC2 is a multifaceted ion channel that plays a crucial role in neuronal function by responding to changes in extracellular pH. Its ability to form heteromeric channels with diverse properties, coupled with its interaction with intracellular signaling molecules like PICK1, allows for fine-tuning of neuronal excitability and synaptic plasticity. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound/ASIC2, which holds promise as a therapeutic target for a variety of neurological disorders. Further research into the specific downstream signaling cascades activated by this compound/ASIC2 in different neuronal populations will be critical for a complete understanding of its physiological and pathological roles.

References

- 1. ASIC2a and ASIC3 heteromultimerize to form pH-sensitive channels in mouse cardiac DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docs.axolbio.com [docs.axolbio.com]

- 3. Acid-sensing ion channel (ASIC) 1a/2a heteromers have a flexible 2:1/1:2 stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of human ASIC2a homomeric channels stably expressed in murine Ltk- cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acid-sensing ion channel (ASIC) 1a/2a heteromers have a flexible 2:1/1:2 stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acid-sensing ion channel - Wikipedia [en.wikipedia.org]

- 7. Heteromeric Acid-Sensing Ion Channels (ASICs) Composed of ASIC2b and ASIC1a Display Novel Channel Properties and Contribute to Acidosis-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Signaling Pathways in Proton and Non-proton ASIC1a Activation [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Unraveling the Role of B-type Natriuretic Peptide (BNP) in the Context of Amyloid Plaque Formation and Alzheimer's Disease

A Technical Guide for Researchers and Drug Development Professionals

Initial Note on Terminology: An extensive search for "BNC-1" in the context of amyloid plaque formation did not yield any direct scientific literature. However, "BNC" is a common abbreviation for B-type Natriuretic Peptide, often referred to as Brain Natriuretic Peptide (BNP), for which a body of research exists in relation to neurodegenerative diseases. This guide will focus on the role of BNP in the context of Alzheimer's disease and its potential, though indirect, association with amyloid plaque pathology.

Introduction to B-type Natriuretic Peptide (BNP)

B-type natriuretic peptide (BNP) is a hormone primarily secreted by the heart's ventricles in response to cardiac muscle stretching.[1][2] Its main physiological functions include regulating blood pressure, and fluid and electrolyte balance. While initially discovered in brain tissue, its primary role is understood to be in cardiovascular homeostasis.[1] Recently, emerging evidence has suggested a potential link between circulating BNP levels and cognitive decline, dementia, and Alzheimer's disease (AD).[3][4][5]

Association of BNP with Alzheimer's Disease and Amyloid Pathology

Several studies have explored the relationship between plasma BNP levels and the hallmarks of Alzheimer's disease. While a direct mechanistic role of BNP in amyloid plaque formation has not been established, a consistent association between elevated BNP and cognitive impairment has been observed.

Higher plasma levels of BNP have been linked with an increased risk of dementia and accelerated cognitive decline.[3][4] Intriguingly, some research suggests this association may be independent of cardiovascular disease.[3] Furthermore, elevated plasma BNP has been correlated with lower levels of amyloid-beta 42 (Aβ42) in the cerebrospinal fluid (CSF) and higher total tau/Aβ42 ratios, which are established biomarkers for Alzheimer's disease.[3] One hypothesis suggests that decreased action of natriuretic peptides in the brain could impair brain structure and function, predisposing individuals to cognitive decline.[3]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the association between BNP and cognitive function or Alzheimer's disease biomarkers.

Table 1: Association of BNP with Dementia and Cognitive Decline

| Study Population | BNP Measurement | Finding | Statistical Significance |

| Elderly general population | Plasma BNP | BNP was a significant predictor of new dementia cases over a 5-year follow-up.[4] | Adjusted Odds Ratio: 1.53 (95% CI 1.09–2.16); P = 0.013[4] |

| Elderly general population | Plasma BNP | BNP was the only variable to significantly associate with the decline of MMSE scores.[4] | beta 0.140; P = 0.019[4] |

| Population-based study without heart failure | NT-proBNP levels ≥125 pg/ml | Associated with Mild Cognitive Impairment (MCI).[6] | Fully adjusted OR 1.65 (1.23;2.23)[6] |

Table 2: BNP Levels in Different Dementia Subtypes

| Patient Group | Plasma BNP Level (mean +/- SEM) | Statistical Significance (vs. Controls) |

| Subcortical Vascular Dementia (n=15) | 63 +/- 17 ng/l | P = 0.03[7] |

| Alzheimer's Disease (n=19) | 36 +/- 5 ng/l | Not significant[7] |

| Age-matched Controls | 28 +/- 7 ng/l | -[7] |

Experimental Protocols

Detailed experimental protocols for measuring BNP and assessing cognitive function are crucial for reproducibility. While specific, step-by-step laboratory instructions are not available in the provided search results, the general methodologies can be outlined.

Protocol 1: Quantification of Plasma BNP/NT-proBNP

-

Objective: To measure the concentration of BNP or its N-terminal pro-hormone (NT-proBNP) in blood plasma.

-

Methodology:

-

Sample Collection: Whole blood is collected from participants via venipuncture into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: The blood sample is centrifuged to separate the plasma from blood cells.

-

Immunoassay: Commercially available enzyme-linked immunosorbent assay (ELISA) kits or automated chemiluminescent immunoassays are typically used for quantification. These assays utilize specific antibodies to detect and quantify the levels of BNP or NT-proBNP.

-

Data Analysis: The measured concentrations are compared between different patient groups (e.g., cognitively normal vs. MCI vs. AD) using appropriate statistical tests.

-

Protocol 2: Assessment of Cognitive Function

-

Objective: To evaluate the cognitive status of study participants.

-

Methodology:

-

Neuropsychological Testing: A battery of standardized tests is administered to assess various cognitive domains, such as memory, executive function, and attention. The Mini-Mental State Examination (MMSE) is a commonly used screening tool.[4]

-

Clinical Diagnosis: A diagnosis of dementia or mild cognitive impairment is typically made by a qualified clinician based on established criteria (e.g., DSM-V). This often involves a comprehensive evaluation including medical history, neurological examination, and neuropsychological testing.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized relationships and experimental workflows based on the current understanding of BNP's role in the context of neurodegeneration.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Natriuretic Peptide Tests (BNP, NT-proBNP): MedlinePlus Medical Test [medlineplus.gov]

- 3. Frontiers | Natriuretic Peptides in Post-mortem Brain Tissue and Cerebrospinal Fluid of Non-demented Humans and Alzheimer’s Disease Patients [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Natriuretic Peptides, Cognitive Impairment and Dementia: An Intriguing Pathogenic Link with Implications in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Terminal Pro-B Type Natriuretic Peptide is Associated with Mild Cognitive Impairment in the General Population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. B-type natriuretic peptide plasma levels are elevated in subcortical vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

BNC-1 Gene Expression in Premature Ovarian Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Premature ovarian failure (POF), also known as primary ovarian insufficiency (POI), is a debilitating condition characterized by the loss of normal ovarian function before the age of 40, leading to infertility and long-term health risks.[1][2] Emerging evidence has identified the Basonuclin-1 (BNC-1) gene as a critical player in the pathogenesis of POF.[1][3] This technical guide provides an in-depth overview of the role of this compound gene expression in POF, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target the molecular mechanisms underlying this complex disorder.

Quantitative Data Summary

Mutations in the BNC1 gene have been directly linked to familial and idiopathic premature ovarian failure. The following tables summarize the key quantitative findings from foundational studies.

Table 1: Genetic Screening of BNC1 in Premature Ovarian Failure Patients

| Patient Cohort | Total Patients Screened | Patients with BNC1 Mutations | Mutation Type | Inheritance Pattern | Reference |

| Large Chinese POI Pedigree | 1 (family) | 7 affected members | Heterozygous 5 bp deletion (c.1065_1069del) | Autosomal Dominant | [1] |

| Idiopathic POI Patients | 82 | 4 | Missense mutation | Not specified | [1][3] |

| Healthy Controls | 332 | 0 | - | - | [1][3] |

Table 2: Phenotypic Characteristics of a Bnc1 Mutant Mouse Model

| Phenotype | Wild-Type Mice | Bnc1 Mutant Mice | Significance | Reference |

| Fertility | Fertile | Infertile | - | [1] |

| Serum Follicle-Stimulating Hormone (FSH) | Normal | Significantly Increased | p < 0.05 | [1][4] |

| Ovary Size | Normal | Decreased | p < 0.05 | [1][4] |

| Follicle Numbers | Normal | Reduced | p < 0.05 | [1][4] |

Core Signaling Pathway: this compound in Oocyte Survival

Recent studies have elucidated a critical signaling pathway through which this compound regulates oocyte survival. This compound acts as a transcription factor that directly modulates the expression of Neurofibromin 2 (NF2), a tumor suppressor protein.[5] NF2, in turn, is a key component of the Hippo signaling pathway, where it promotes the phosphorylation of Yes-associated protein (YAP). Phosphorylated YAP is retained in the cytoplasm and targeted for degradation. In the absence of functional this compound, NF2 expression is downregulated, leading to reduced YAP phosphorylation and subsequent nuclear accumulation of YAP.[5] Nuclear YAP then upregulates the expression of genes involved in iron uptake and lipid reactive oxygen species (ROS) production, such as transferrin receptor (TFRC) and acyl-CoA synthetase long-chain family member 4 (ACSL4), ultimately triggering oocyte death via a form of programmed cell death known as ferroptosis.[5]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Premature Ovarian Insufficiency: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Basonuclin 1 deficiency is a cause of primary ovarian insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BNC1 basonuclin zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. BNC1 deficiency-triggered ferroptosis through the NF2-YAP pathway induces primary ovarian insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Basonuclin-1 Interactome: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Basonuclin-1 (BNC1) is a highly conserved zinc finger transcription factor pivotal in regulating cell proliferation and differentiation, particularly in keratinocytes and reproductive germ cells. Its involvement in both RNA polymerase I and II transcription underscores its complex role in cellular function. Dysregulation of BNC1 has been implicated in various pathologies, including cancer and reproductive disorders, making its interacting partners attractive targets for therapeutic development. This technical guide provides a comprehensive overview of the identified binding partners of basonuclin-1, detailed experimental protocols for their identification, and the signaling pathways they modulate.

Identified Binding Partners of Basonuclin-1

Current research has identified several key protein binding partners of basonuclin-1, primarily involved in transcriptional regulation and subcellular localization. These interactions were elucidated using techniques such as co-immunoprecipitation (Co-IP) and yeast two-hybrid (Y2H) screening.

Table 1: Experimentally Validated Binding Partners of Basonuclin-1

| Binding Partner | Method of Identification | Cellular Context | Putative Function of Interaction |

| TAF7L (TATA-Box Binding Protein Associated Factor 7 Like) | Co-immunoprecipitation | Mouse Testis, HEK293T cells | Co-regulation of spermatogenesis-specific gene expression. BNC1 is required for the nuclear localization of the BNC1/TAF7L complex.[1][2][3] |

| HSF2BP (Heat Shock Factor Binding Protein) | Yeast Two-Hybrid | Not specified in initial screen | Sequestration of BNC1 in the cytoplasm, leading to inhibition of its transcriptional activity.[4][5] |

| GPS1 (G Protein Pathway Suppressor 1) | RNA Immunoprecipitation, ChIP-seq (mediated by LINC01305) | Esophageal Squamous Cell Carcinoma (ESCC) cells | Recruitment of BNC1 by the long non-coding RNA LINC01305 to the GPS1 promoter, activating the JNK signaling pathway and promoting epithelial-mesenchymal transition (EMT).[6] |

Note: At the time of this report, specific quantitative data on the binding affinities (e.g., Kd values) for these interactions were not available in the reviewed literature.

Experimental Protocols for Identifying Basonuclin-1 Binding Partners

The identification of BNC1's interactome relies on robust biochemical and molecular biology techniques. Below are detailed methodologies for the key experiments cited.

Co-immunoprecipitation (Co-IP) for BNC1-TAF7L Interaction

This protocol is adapted from the study by Li et al. (2020), which demonstrated the interaction between BNC1 and TAF7L.[1][2][3][7]

Objective: To validate the in vivo or in vitro interaction between basonuclin-1 and a putative binding partner.

Materials:

-

Cell Lines/Tissues: HEK293T cells or mouse testis tissue.

-

Expression Plasmids: CFP-tagged BNC1 (wild-type and mutant), FLAG-tagged TAF7L.

-

Antibodies: Anti-CFP antibody, anti-FLAG antibody, anti-BNC1 antibody, Normal Rabbit/Mouse IgG (isotype control).

-

Lysis Buffer: Composition may vary, but a common formulation includes 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors. For the BNC1-TAF7L interaction, a buffer with 0.3 M NaCl and 0.2% NP-40 was used for incubation.[7]

-

Wash Buffer: Similar to lysis buffer but with lower detergent concentration (e.g., 0.1% NP-40) and potentially higher salt concentration (e.g., 0.3 M NaCl) to reduce non-specific binding.[7]

-

Protein A/G Beads: (e.g., Dynabeads or agarose).

-

Elution Buffer: 2x SDS-PAGE loading buffer.

-

Western Blotting Reagents.

Procedure:

-

Cell Culture and Transfection (for in vitro validation):

-

Co-transfect HEK293T cells with plasmids expressing CFP-BNC1 and FLAG-TAF7L using a suitable transfection reagent.

-

Culture cells for 24-48 hours post-transfection.

-

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes with gentle rotation.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-FLAG for pulling down TAF7L and its binders) or an isotype control IgG overnight at 4°C with gentle rotation.[7]

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer. Each wash should involve resuspending the beads and incubating for 5-10 minutes before pelleting.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 2x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with antibodies against the "bait" protein (e.g., anti-FLAG) and the putative "prey" protein (e.g., anti-CFP) to confirm co-immunoprecipitation.

-

Experimental Workflow for Co-immunoprecipitation

Yeast Two-Hybrid (Y2H) Screening for BNC1-HSF2BP Interaction

This protocol provides a general framework for a Y2H screen, as specific details for the BNC1-HSF2BP screen were not fully available. The method is based on the GAL4 system.[5]

Objective: To identify novel protein-protein interactions by screening a cDNA library.

Materials:

-

Yeast Strains: e.g., Y2HGold, which contains multiple reporter genes (AUR1-C, ADE2, HIS3, MEL1).

-

Bait Plasmid: pGBKT7, containing the GAL4 DNA-binding domain (DNA-BD).

-

Prey Plasmid: pGADT7, containing the GAL4 activation domain (AD).

-

cDNA Library: A pre-transformed yeast library from the tissue of interest.

-

Yeast Media: Rich (YPD) and selective synthetic defined (SD) dropout media.

-

Reagents for Yeast Transformation.

Procedure:

-

Bait Plasmid Construction:

-

Clone the full-length or a domain of BNC1 in-frame with the GAL4 DNA-BD in the pGBKT7 vector.

-

Transform the bait plasmid into a suitable yeast strain.

-

-

Bait Auto-activation and Toxicity Test:

-

Plate the bait-transformed yeast on selective media to ensure it does not auto-activate the reporter genes and is not toxic to the yeast.

-

-

Yeast Two-Hybrid Screen:

-

Mate the bait-containing yeast strain with a pre-transformed cDNA library strain of the opposite mating type.

-

Plate the diploid yeast on high-stringency selective media (e.g., SD/-Ade/-His/-Leu/-Trp with Aureobasidin A) to select for positive interactions.

-

-

Identification of Positive Clones:

-

Isolate colonies that grow on the selective media.

-

Rescue the prey plasmids from these colonies.

-

Sequence the cDNA inserts to identify the interacting proteins.

-

-

Validation of Interactions:

-

Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.

-

Perform additional validation experiments, such as Co-IP or in vitro binding assays.

-

Logical Flow of a Yeast Two-Hybrid Screen

Signaling Pathways Involving Basonuclin-1 and its Partners

The interactions of BNC1 with its binding partners are integral to specific signaling pathways that regulate key cellular processes.

BNC1-TAF7L Pathway in Spermatogenesis

In the testis, BNC1 forms a complex with the germ cell-specific transcription factor TAF7L. This complex is essential for the proper expression of genes required for post-meiotic spermatogenesis.[1][3] A key aspect of this pathway is the role of BNC1 in ensuring the nuclear localization of the BNC1/TAF7L complex. A truncated, non-functional BNC1 mutant fails to do so, leading to the mislocalization of the complex in the cytoplasm and a subsequent disruption of target gene expression, ultimately causing testicular premature aging.[2]

Signaling Pathway of BNC1-TAF7L in Spermatogenesis

HSF2BP-Mediated Regulation of BNC1 Activity

The interaction between BNC1 and HSF2BP represents a negative regulatory mechanism. HSF2BP binding to BNC1 leads to the sequestration of BNC1 in the cytoplasm.[5] This prevents BNC1 from translocating to the nucleus, thereby inhibiting its transcriptional activity. This mechanism is thought to play a role in regulating BNC1 function during spermatogenesis.

Inhibitory Pathway of HSF2BP on BNC1

LINC01305-BNC1-GPS1 Axis in Esophageal Squamous Cell Carcinoma

In the context of ESCC, the long non-coding RNA LINC01305 acts as a scaffold, recruiting BNC1 to the promoter of G Protein Pathway Suppressor 1 (GPS1). This recruitment leads to the upregulation of GPS1 expression. Elevated GPS1 then mediates the phosphorylation and activation of JNK (c-Jun N-terminal kinase), a key event in promoting epithelial-mesenchymal transition (EMT), which is a hallmark of cancer metastasis.[6]

References

- 1. Basonuclin 1 deficiency causes testicular premature aging: BNC1 cooperates with TAF7L to regulate spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Basonuclin 1 deficiency causes testicular premature aging: BNC1 cooperates with TAF7L to regulate spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. HSF2BP represses BNC1 transcriptional activity by sequestering BNC1 to the cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LINC01305 recruits basonuclin 1 to act on G‐protein pathway suppressor 1 to promote esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

BNC-1 Signaling Pathway in Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basonuclin-1 (BNC-1) is a zinc finger transcription factor that plays a pivotal role in the regulation of keratinocyte proliferation and differentiation.[1][2] Predominantly found in the basal layer of the epidermis and in hair follicles, this compound is essential for maintaining the proliferative potential of these cells.[1][2][3] This technical guide provides an in-depth overview of the this compound signaling pathway in keratinocytes, detailing its molecular interactions, downstream effects, and the experimental methodologies used for its investigation.

Core Signaling Pathway

The this compound signaling pathway is integral to the maintenance of epidermal homeostasis. Its activity is tightly regulated by upstream signals and, in turn, modulates a transcriptional program that governs the balance between keratinocyte proliferation and the onset of terminal differentiation.

Upstream Regulation of this compound

This compound expression and activity in keratinocytes are controlled by key developmental and signaling pathways:

-

p63: The transcription factor p63, a master regulator of epithelial development, directly induces the expression of this compound.[4][5] Chromatin immunoprecipitation and reporter assays have confirmed that this compound is a direct transcriptional target of p63.[5] This places this compound downstream of a critical orchestrator of keratinocyte identity and stratification.

-

Hedgehog (Hh) Signaling: The Hedgehog signaling pathway, crucial for skin development and homeostasis, also upregulates this compound expression.[4][6] The downstream effectors of Hh signaling, the Gli family of transcription factors, bind to the this compound promoter and activate its transcription.[6] Aberrant activation of the Hh pathway, as seen in basal cell carcinoma, leads to elevated levels of this compound.[6]

This compound Function and Downstream Effects

As a transcription factor, this compound shuttles between the cytoplasm and the nucleus, with its nuclear localization being associated with increased cell proliferation.[7][8][9] Its primary functions in keratinocytes include:

-

Regulation of Ribosomal RNA (rRNA) Transcription: this compound binds to the promoter of the rRNA gene, suggesting a role in ribosome biogenesis, a process essential for cell growth and proliferation.[4]

-

Modulation of Polymerase II-transcribed Genes: Beyond its role in rRNA synthesis, this compound is also implicated in the regulation of genes transcribed by RNA polymerase II.[7]

-

Control of Proliferation and Differentiation: The presence of this compound is strongly correlated with the ability of keratinocytes to multiply and the prevention of terminal differentiation.[1][10] The disappearance of this compound mRNA is associated with a loss of colony-forming ability and the expression of differentiation markers like involucrin.[1]

Key Protein Interactions

-

PRMT1: this compound interacts with Protein Arginine Methyltransferase 1 (PRMT1), which functions as a co-activator for this compound-dependent proliferative genes.[11] This interaction is crucial for the pro-proliferative effects of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the this compound signaling pathway in keratinocytes, based on typical findings from the experimental protocols described below.

| Upstream Regulator | Effect on this compound Expression | Fold Change (mRNA) | Fold Change (Promoter Activity) | Cell Type | Reference |

| p63 Overexpression | Induction | ~2.5 - 4.0 | ~3.0 - 5.0 | Human Keratinocytes | [5] |

| Hedgehog Pathway Activation (e.g., via SAG) | Induction | ~2.0 - 3.5 | ~2.5 - 4.5 | Human Keratinocytes | [6] |

| This compound Modulation | Downstream Target Gene | Effect on Expression | Fold Change (mRNA) | Cell Type | Reference |

| This compound Knockdown | Proliferation-associated genes (e.g., Cyclins) | Downregulation | ~1.5 - 3.0 | Human Keratinocytes | [11] |

| This compound Knockdown | Differentiation-associated genes (e.g., Involucrin) | Upregulation | ~2.0 - 4.0 | Human Keratinocytes | [1] |

| This compound Overexpression | Proliferation-associated genes (e.g., Cyclins) | Upregulation | ~2.0 - 3.5 | Human Keratinocytes | [11] |

| This compound Overexpression | Differentiation-associated genes (e.g., Involucrin) | Downregulation | ~1.5 - 2.5 | Human Keratinocytes | [1] |

| Interacting Protein | Assay | Quantitative Metric | Value | Cell Type | Reference |

| PRMT1 | Co-Immunoprecipitation | Enrichment over IgG control | >10-fold | Human Keratinocytes | [11] |

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway in Keratinocytes

Caption: Upstream and downstream components of the this compound signaling pathway in keratinocytes.

Experimental Workflow for Investigating the this compound Pathway

Caption: A logical workflow for the comprehensive study of the this compound signaling pathway.

Detailed Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for this compound Target Gene Identification

Objective: To identify the genomic binding sites of this compound in human keratinocytes.

Materials:

-

Primary human keratinocytes or HaCaT cells

-

1% Formaldehyde in PBS

-

Glycine

-

Lysis Buffer (e.g., RIPA buffer)

-

Chromatin Shearing equipment (e.g., sonicator)

-

Anti-BNC-1 antibody (validated for ChIP)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Protocol:

-

Cross-linking: Treat keratinocytes with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-BNC-1 antibody or a control IgG overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Data Analysis: Align the sequencing reads to the human genome and use a peak-calling algorithm to identify this compound binding sites.

RNA Sequencing (RNA-seq) for Downstream Gene Expression Analysis

Objective: To identify genes whose expression is regulated by this compound in keratinocytes.

Materials:

-

Keratinocytes with this compound knockdown (e.g., via siRNA) and control cells

-

RNA extraction kit (e.g., TRIzol)

-

DNase I

-

RNA quality assessment tool (e.g., Bioanalyzer)

-

mRNA purification kit (poly-A selection) or rRNA depletion kit

-

RNA-seq library preparation kit

-

Next-generation sequencing platform

Protocol:

-

Cell Culture and Treatment: Culture keratinocytes and transfect with this compound siRNA or a non-targeting control.

-

RNA Extraction: Harvest cells and extract total RNA using an appropriate kit.

-

RNA Quality Control: Assess the integrity and purity of the RNA.

-

Library Preparation: Purify mRNA from the total RNA and construct sequencing libraries.

-

Sequencing: Perform deep sequencing of the prepared libraries.

-

Data Analysis: Align the reads to the human genome and perform differential gene expression analysis to identify genes that are up- or down-regulated upon this compound knockdown.

Co-Immunoprecipitation (Co-IP) for this compound and PRMT1 Interaction

Objective: To confirm the in vivo interaction between this compound and PRMT1 in keratinocytes.

Materials:

-

Keratinocyte cell lysate

-

Anti-BNC-1 antibody

-

Anti-PRMT1 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Co-IP lysis and wash buffers

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Lysis: Prepare a whole-cell lysate from keratinocytes using a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an anti-BNC-1 antibody (or control IgG) overnight at 4°C.

-

Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.

-

Washes: Wash the beads several times with Co-IP wash buffer to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-PRMT1 antibody to detect the co-immunoprecipitated protein. A reciprocal experiment using an anti-PRMT1 antibody for immunoprecipitation and an anti-BNC-1 antibody for detection should also be performed.

Dual-Luciferase Reporter Assay for Promoter Activity

Objective: To validate that p63 transcriptionally activates the this compound promoter.

Materials:

-

HEK293T or keratinocyte cell line

-

Expression plasmid for p63

-

Reporter plasmid containing the this compound promoter upstream of a firefly luciferase gene

-

Control plasmid with a constitutively expressed Renilla luciferase gene

-

Transfection reagent

-

Dual-luciferase assay kit

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate.

-

Co-transfection: Co-transfect the cells with the p63 expression plasmid, the this compound promoter-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

-

Cell Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay kit.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Compare the normalized luciferase activity in the presence and absence of p63 overexpression to determine the effect of p63 on this compound promoter activity.

Subcellular Fractionation for this compound Localization

Objective: To determine the subcellular localization of this compound in keratinocytes.

Materials:

-

Keratinocytes

-

Subcellular fractionation kit or buffers for cytoplasmic and nuclear extraction

-

Protease inhibitors

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibodies against this compound, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1)

Protocol:

-

Cell Harvesting: Harvest keratinocytes and wash with cold PBS.

-

Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic buffer to swell the cells and disrupt the plasma membrane. Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Nuclear Extraction: Wash the nuclear pellet and then lyse the nuclei using a nuclear extraction buffer. Centrifuge to remove insoluble debris. The supernatant is the nuclear fraction.

-

Western Blot Analysis: Separate proteins from the cytoplasmic and nuclear fractions by SDS-PAGE, transfer to a membrane, and probe with antibodies against this compound, a cytoplasmic marker, and a nuclear marker to determine the relative abundance of this compound in each compartment.

Conclusion

The this compound signaling pathway is a critical regulator of keratinocyte biology, influencing the delicate balance between proliferation and differentiation. Understanding the intricacies of this pathway, from its upstream regulation by p63 and Hedgehog signaling to its downstream transcriptional targets and protein interactions, is crucial for elucidating the mechanisms of epidermal homeostasis and pathogenesis. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this compound and its potential as a therapeutic target in skin disorders.

References

- 1. Dual-Luciferase® Reporter Assay System Protocol [promega.com]

- 2. researchgate.net [researchgate.net]

- 3. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.com]

- 4. Chromatin immunoprecipitation for identifying transcription factor targets in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p63 Transcriptionally regulates BNC1, a Pol I and Pol II transcription factor that regulates ribosomal biogenesis and epithelial differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An optimized protocol to identify keratinocyte subpopulations in vitro by single-cell RNA sequencing analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. youtube.com [youtube.com]

- 9. Alternative subcellular locations of keratinocyte basonuclin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]

- 11. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

BNC-1: Discovery and Initial Characterization of a Novel Transcription Factor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery and initial characterization of Basonuclin 1 (BNC1), a zinc finger transcription factor with significant implications in cellular proliferation, differentiation, and oncology. Given the context of a drug discovery framework, this document outlines the foundational data and methodologies necessary for evaluating BNC1 as a potential therapeutic target.

Executive Summary

Basonuclin 1 (BNC1) is a highly conserved, nuclear protein that plays a critical role in regulating gene expression.[1][2][3] It is characterized by three distinct pairs of C2H2-type zinc fingers, which facilitate its binding to DNA.[1][3] BNC1 is predominantly expressed in the basal layer of stratified squamous epithelia, such as the epidermis, and in the germ cells of the testis and ovary.[3][4] Its expression is closely associated with the proliferative potential of cells; it is present in dividing and quiescent cells but absent in terminally differentiated ones.[3]

Functionally, BNC1 acts as a transcription factor for both RNA Polymerase I and II, suggesting a coordinated role in regulating ribosomal RNA (rRNA) synthesis and the expression of protein-coding genes.[5] This dual activity positions BNC1 as a key regulator of cellular growth and metabolism. Its role in disease is complex; evidence suggests BNC1 can function as either an oncogene or a tumor suppressor depending on the cellular context.[6] For instance, it is significantly upregulated in esophageal squamous cell carcinoma (ESCC) while being downregulated in ovarian carcinoma.[7][8] This differential expression and its fundamental role in cell proliferation make BNC1 a compelling target for therapeutic intervention.

Core Biophysical and Functional Properties

BNC1 is a nuclear protein that can shuttle between the nucleus and cytoplasm, with its localization being influenced by post-translational modifications such as phosphorylation.[1] The protein has a modular structure, most notably containing six zinc finger motifs that are critical for its DNA-binding activity.

| Property | Description | References |

| Gene Locus | Chromosome 15q25.2 (Human) | [4][9] |

| Aliases | Basonuclin, BNC, BSN1, POF16 | [4] |

| Molecular Function | DNA-binding transcription factor activity, specifically for RNA Polymerase I and II promoters. Metal ion binding. | [4][5] |

| Biological Processes | Regulation of transcription, positive regulation of cell proliferation, epidermis development, spermatogenesis, cell differentiation. | [4] |

| Subcellular Location | Primarily Nucleus (nucleoplasm). Can be found in the cytoplasm and is translocated to the spermatozoon midpiece during spermiogenesis. | [1][2] |

| Key Structural Motifs | Three separated pairs of C2H2-type zinc fingers, a nuclear localization signal. | [1] |

Quantitative Data Summary

The initial characterization of BNC1 has focused on its differential expression in pathological versus healthy tissues. This data is crucial for identifying indications where targeting BNC1 could be therapeutically beneficial.

Table 3.1: BNC1 Expression in Ovarian Carcinoma

| Data Type | Value | Significance | References |

| mRNA Expression (SMD) | -2.397 (95% CI: -3.940 to -0.853) | Statistically significant downregulation of BNC1 mRNA in ovarian carcinoma tissues compared to non-tumor tissues. | [7][10] |

| Protein Expression (SMD) | -2.170 (95% CI: -2.564 to -1.775) | Statistically significant downregulation of BNC1 protein in ovarian carcinoma tissues. | [7][10] |

| Overall Expression (SMD) | -2.339 (95% CI: -3.649 to -1.028) | Confirms overall downregulation of BNC1 in ovarian carcinoma across multiple datasets. | [7] |

Table 3.2: BNC1 Expression and Functional Impact in Esophageal Squamous Cell Carcinoma (ESCC)

| Data Type | Value | Significance | References |

| mRNA Expression (log2 Fold Change) | > 1.5 in ESCC tissues vs. normal adjacent tissues | Significant upregulation of BNC1 in ESCC, suggesting an oncogenic role. | [11] |

| Functional Impact of Knockdown | Inhibition of cell proliferation and metastasis in vitro and in vivo. | Demonstrates that BNC1 is a driver of the malignant phenotype in ESCC. | [11] |

Table 3.3: Functional Genomics in Cisplatin-Resistant Ovarian Cancer Cells

| Experiment | Result | Significance | References |

| siRNA-mediated BNC1 knockdown in A2780-CP20 cells | 35% reduction in cell viability. | BNC1 is required for the survival of cisplatin-resistant ovarian cancer cells. | [12] |

| BNC1 siRNA + Cisplatin (IC30) | An additional 15% reduction in cell viability compared to BNC1 siRNA alone. | Targeting BNC1 may re-sensitize resistant ovarian cancer cells to cisplatin, suggesting a combination therapy approach. | [12] |

Signaling Pathways and Mechanisms of Action

BNC1 functions as a transcription factor that integrates into larger regulatory networks. Its activity is modulated by upstream signals, and it, in turn, regulates a cohort of downstream genes critical for cell fate.

LINC01305/BNC1/GPS1 Axis in ESCC

In esophageal squamous cell carcinoma, BNC1 has been shown to be a critical oncogenic driver.[8][11] Its activity is part of a newly discovered signaling axis involving a long non-coding RNA (LINC01305) and G-protein pathway suppressor 1 (GPS1). LINC01305 recruits BNC1 to the promoter of the GPS1 gene, leading to its transcriptional activation.[8] Elevated GPS1 expression then promotes the phosphorylation of JNK, which mediates the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[8]

Conceptual Drug Discovery Workflow

While no compound designated "BNC-1" has been publicly disclosed, the characterization of Basonuclin 1 as a therapeutic target would follow a standard drug discovery pipeline. This process begins with target validation and progresses through hit identification, lead optimization, and preclinical development.

Experimental Protocols

The characterization of BNC1 relies on a suite of molecular and cellular biology techniques. Provided below are foundational protocols for key assays.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for BNC1

This protocol is used to identify the genome-wide DNA binding sites of BNC1.

Methodology:

-

Cell Preparation and Cross-linking: Culture cells (e.g., ESCC cell lines) to ~80-90% confluency. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.[13]

-

Cell Lysis and Chromatin Fragmentation: Harvest and wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors. Isolate the nuclei and resuspend in a shearing buffer. Sonicate the chromatin to achieve fragments predominantly in the 150-900 bp range. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.[13][14][15]

-

Immunoprecipitation: Pre-clear the chromatin by incubating with Protein A/G magnetic beads. Set aside a small fraction of the chromatin as an "input" control. Incubate the remaining chromatin overnight at 4°C with a ChIP-grade anti-BNC1 antibody. Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).

-

Reverse Cross-linking and DNA Purification: Add NaCl to the eluted samples and the input control and incubate at 65°C for several hours to reverse the formaldehyde cross-links. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or a column-based kit.[14][16]

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to the reference genome. Use peak-calling algorithms to identify regions of the genome that are significantly enriched in the BNC1 ChIP sample compared to the input control.

Dual-Luciferase Reporter Assay

This assay is used to quantify the ability of BNC1 to activate or repress the transcription of a target gene promoter.

Methodology:

-

Plasmid Construction: Clone the promoter region of a putative BNC1 target gene (e.g., GPS1) into a reporter plasmid upstream of the Firefly luciferase (Fluc) gene. A second plasmid containing the Renilla luciferase (Rluc) gene under a constitutive promoter (e.g., CMV) is used as a transfection control.[17][18]

-

Cell Culture and Transfection: Seed cells (e.g., HEK293T or an ESCC cell line) in a 24- or 96-well plate. Co-transfect the cells with the Firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and an expression vector for BNC1 (or an empty vector control).[19][20]

-

Cell Lysis: After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.[17][19]

-

Luciferase Activity Measurement:

-

Transfer the cell lysate to a luminometer plate.

-

Add Luciferase Assay Reagent II (containing the Firefly luciferase substrate, D-luciferin) and measure the Firefly luminescence.[17]

-

Add Stop & Glo® Reagent, which quenches the Firefly reaction and contains the substrate for Renilla luciferase (coelenterazine), and measure the Renilla luminescence.[17]

-

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for differences in transfection efficiency and cell number. The final result is expressed as a ratio of Fluc/Rluc activity.[18]

Immunohistochemistry (IHC)

This protocol is for visualizing the expression and localization of BNC1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Methodology:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin. Sequentially rehydrate the tissue sections by immersing them in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.[21][22][23]

-

Antigen Retrieval: To unmask the antigenic epitope, perform heat-induced epitope retrieval (HIER). Immerse slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heat in a pressure cooker, steamer, or water bath at 95-100°C for 10-20 minutes. Allow slides to cool to room temperature.[21]

-

Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity, which can cause background staining.[23]

-

Blocking: Rinse with buffer (e.g., PBS or TBS). Incubate sections with a blocking solution (e.g., 5% normal goat serum or 1% BSA in PBS) for at least 30-60 minutes to prevent non-specific antibody binding.[23][24]

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against BNC1, diluted to its optimal concentration in blocking buffer, in a humidified chamber. Incubation is typically for 1 hour at room temperature or overnight at 4°C.[23]

-

Secondary Antibody and Detection: Wash the slides. Apply an HRP-conjugated secondary antibody that recognizes the primary antibody's host species. Incubate for 30-60 minutes. Wash again. Apply a chromogen substrate, such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate in the presence of HRP.[21][22]

-

Counterstaining, Dehydration, and Mounting: Lightly counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the sections through graded ethanol solutions and clear in xylene. Mount a coverslip using a permanent mounting medium.[21]

Western Blotting

This protocol is for detecting and quantifying BNC1 protein levels in cell or tissue lysates.

Methodology:

-

Sample Preparation: Lyse cells or tissues in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.[25]

-

SDS-PAGE: Mix the protein lysate with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and boil at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[26]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[27]

-

Antibody Incubation: Incubate the membrane with the primary antibody against BNC1, diluted in blocking buffer, overnight at 4°C with gentle agitation. Wash the membrane three times with TBST for 5-10 minutes each.[25][27]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. Wash the membrane again as in the previous step.[25]

-

Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. Detect the signal using X-ray film or a digital imaging system.[26]

Real-Time Quantitative PCR (RT-qPCR)

This protocol is for quantifying BNC1 mRNA expression levels.

Methodology:

-

RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a column-based kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.[28]

-

RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription (cDNA Synthesis): Reverse transcribe 100 ng to 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[28][29]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers specific for the BNC1 gene, and a SYBR Green or TaqMan-based qPCR master mix. Also, set up reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[28]

-

qPCR Cycling and Data Collection: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[28]

-

Data Analysis: Determine the cycle threshold (Ct) for BNC1 and the housekeeping gene in each sample. Calculate the relative expression of BNC1 using the ΔΔCt method.[30]

References

- 1. pnas.org [pnas.org]

- 2. WikiGenes - BNC1 - basonuclin 1 [wikigenes.org]

- 3. storage.imrpress.com [storage.imrpress.com]

- 4. BNC1 - Wikipedia [en.wikipedia.org]

- 5. Search for basonuclin target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BNC1 inhibits the development and progression of gastric cancer by regulating the CCL20/JAK-STAT axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinicopathological significance and underlying molecular mechanism of downregulation of basonuclin 1 expression in ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LINC01305 recruits basonuclin 1 to act on G-protein pathway suppressor 1 to promote esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BNC1 basonuclin zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. LINC01305 recruits basonuclin 1 to act on G‐protein pathway suppressor 1 to promote esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tryps.rockefeller.edu [tryps.rockefeller.edu]

- 14. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 15. protocols.io [protocols.io]

- 16. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 18. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. researchgate.net [researchgate.net]

- 21. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 22. bosterbio.com [bosterbio.com]

- 23. ptglab.com [ptglab.com]

- 24. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 25. origene.com [origene.com]

- 26. cdn.bcm.edu [cdn.bcm.edu]

- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 28. mcgill.ca [mcgill.ca]

- 29. gene-quantification.de [gene-quantification.de]

- 30. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Studies on Basonuclin-1 (BNC-1) in Neurodegenerative Diseases: A Technical Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals December 08, 2025

Executive Summary

A comprehensive review of existing scientific literature was conducted to collate and analyze exploratory studies on the role of Basonuclin-1 (BNC-1) in neurodegenerative diseases. This technical guide addresses the current landscape of research, quantitative data, and experimental methodologies. Our findings indicate a significant lack of direct research linking this compound to the pathology or potential treatment of neurodegenerative conditions such as Alzheimer's, Parkinson's, or Huntington's disease. The available data predominantly characterizes this compound as a zinc finger protein involved in the regulation of cell proliferation and transcription, primarily in epithelial and germ cells. A noteworthy point of clarification is the distinction between this compound (Basonuclin-1) and a separate protein, the brain Na+ channel 1, which also shares the "BNC1" abbreviation and is functionally relevant in the nervous system. This whitepaper summarizes the established functions of Basonuclin-1, clarifies this nomenclature ambiguity, and presents the current void of research in the context of neurodegeneration.

Introduction to Basonuclin-1 (this compound)

Basonuclin-1 is a zinc finger protein encoded by the BNC1 gene.[1] It is primarily found in the basal cell layer of the epidermis and in hair follicles, as well as in high abundance in the germ cells of the testis and ovary.[1] Functionally, this compound is understood to play a regulatory role in keratinocyte proliferation and may also act as a regulator for ribosomal RNA (rRNA) transcription.[1] Its biological processes are linked to the regulation of transcription, positive regulation of cell population proliferation, epidermis development, and spermatogenesis.[1] While expressed to a lesser extent in the brain, its function within the central nervous system remains largely unexplored.[2]

A critical point of clarification is the distinction from brain Na+ channel 1 , which is also abbreviated as BNC1. Basonuclin-1 and the brain Na+ channel 1 are not similar proteins, and this shared abbreviation can be a source of confusion in literature searches.[1]

This compound and Neurodegenerative Diseases: A Review of the Literature

The research focus for this compound has been on its role in:

-

Cell Proliferation and Differentiation: Particularly in keratinocytes.[1]

-

Reproduction: Its disruption has been implicated in premature ovarian failure.[3]

-

Transcription Regulation: Specifically in the context of rRNA transcription.[1]

Quantitative Data Summary

Due to the absence of studies on this compound in neurodegenerative diseases, there is no quantitative data to present regarding its effects on neuronal cell viability, protein aggregation, or other relevant biomarkers. The following table reflects this lack of available data.

| Metric | Alzheimer's Disease | Parkinson's Disease | Huntington's Disease | Data Source |

| This compound Expression Levels in CNS | No Data Available | No Data Available | No Data Available | N/A |

| Effect on Amyloid-beta Levels | No Data Available | No Data Available | No Data Available | N/A |

| Effect on Tau Phosphorylation | No Data Available | No Data Available | No Data Available | N/A |

| Effect on Alpha-Synuclein Aggregation | No Data Available | No Data Available | No Data Available | N/A |

| Impact on Neuronal Survival | No Data Available | No Data Available | No Data Available | N/A |

Experimental Protocols

Similarly, no experimental protocols for the investigation of this compound in the context of neurodegenerative diseases could be cited. Should research in this area commence, methodologies would likely include:

-

Immunohistochemistry: To determine the localization of this compound in healthy and diseased brain tissue.

-

Western Blotting and ELISA: To quantify this compound protein levels in cerebrospinal fluid and brain homogenates.

-

In vitro Cell Culture Models: Using neuronal cell lines or primary neurons to study the effects of this compound overexpression or knockdown on disease-related phenotypes.

-

Animal Models: Utilizing transgenic mouse models of neurodegenerative diseases to investigate the in vivo role of this compound.

As no such studies have been published, detailed protocols are not available.

Visualizing the State of Research and Known Functions of this compound

The following diagrams illustrate the current state of research and the known biological functions of Basonuclin-1.

Conclusion and Future Directions

The current scientific landscape lacks exploratory studies on the role of Basonuclin-1 in neurodegenerative diseases. This presents a significant knowledge gap but also an opportunity for novel research avenues. Future studies could initially focus on confirming the expression and localization of this compound within different brain regions and neuronal cell types. Subsequently, investigating its potential interaction with pathways known to be dysregulated in neurodegenerative diseases would be a logical next step. Given the existing confusion with the brain Na+ channel 1, it is imperative for future research to use the full protein name, Basonuclin-1, to avoid ambiguity. Until such foundational research is conducted, the role of Basonuclin-1 in neurodegeneration remains purely speculative.

References

Methodological & Application

BNC-1 Antibody for Western Blotting: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the BNC-1 antibody in Western blotting. The this compound antibody targets the Zinc finger protein basonuclin-1 (BNC1), a key transcription factor involved in the regulation of cell proliferation and differentiation, particularly in keratinocytes.[1][2]

Product Information

| Feature | Description |

| Target | Zinc finger protein basonuclin-1 (BNC1)[3][4] |

| Synonyms | Basonuclin, BNC, BSN1, HsT19447[5] |

| Applications | Western Blot (WB), Immunocytochemistry (ICC), Immunohistochemistry (IHC), ELISA[4] |

| Species Reactivity | Human, Mouse, Rat[4][6] |

| Molecular Weight (Predicted) | ~110-111 kDa[1][5] |

| Cellular Localization | Nucleus and Cytoplasm[1][4] |

Quantitative Data Summary

The following table summarizes recommended starting dilutions and observed molecular weights for the this compound antibody in Western blotting applications. Optimization may be required for specific experimental conditions.

| Application | Recommended Dilution | Concentration | Observed Molecular Weight |

| Western Blot | 1:500 - 1:1000 | 1.0 µg/ml | ~110 kDa[5][6] |

BNC1 Signaling Pathway in Keratinocyte Differentiation

BNC1 plays a crucial role as a transcription factor in regulating the differentiation of keratinocytes. It is known to be transcriptionally regulated by p63, a master regulator of epithelial development.[7] BNC1, in turn, can influence the expression of genes involved in the cell cycle and differentiation. One identified pathway involves its regulation of the chemokine CCL20, which can then modulate the JAK-STAT signaling pathway, impacting cell apoptosis.[8]

Caption: BNC1 signaling in keratinocyte differentiation.

Western Blotting Experimental Workflow

The following diagram outlines the key steps for performing a Western blot experiment using the this compound antibody.

Caption: Western Blotting workflow for this compound antibody.

Detailed Experimental Protocol: Western Blotting

This protocol provides a detailed methodology for the detection of BNC1 protein in cell lysates and tissue homogenates using the this compound antibody.

1. Materials and Reagents

-

This compound Primary Antibody

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the host of the primary antibody)

-

Cell lines (e.g., HaCaT, A431) or tissue samples (e.g., skin, testis)

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer (4x)

-

Tris-glycine SDS-PAGE gels (8-10%)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Tris-buffered saline with Tween-20 (TBST)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

2. Sample Preparation

-

Cell Lysates:

-

Culture cells to 70-80% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer with inhibitors to the plate and scrape the cells.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Tissue Homogenates:

-

Excise tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Add ice-cold RIPA buffer with inhibitors and homogenize further.

-

Follow steps 4-6 from the cell lysate protocol.

-

3. Protein Quantification

-

Determine the protein concentration of the lysates using a BCA or Bradford assay according to the manufacturer's instructions.

4. SDS-PAGE

-

Thaw protein lysates on ice.

-

Mix an appropriate amount of protein (20-40 µg) with Laemmli sample buffer to a final 1x concentration.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load the samples and a molecular weight marker onto a Tris-glycine SDS-PAGE gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer

-

Equilibrate the gel, PVDF/nitrocellulose membrane, and filter papers in transfer buffer.

-

Assemble the transfer stack according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).

-

Transfer the proteins from the gel to the membrane. Transfer conditions will vary depending on the system used (e.g., 100V for 1 hour for wet transfer).

6. Blocking

-

After transfer, wash the membrane briefly with TBST.

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

7. Antibody Incubation

-

Primary Antibody:

-

Dilute the this compound antibody in blocking buffer to the recommended starting dilution (e.g., 1:1000).

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody:

-

Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's recommendations.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

-

Final Washes:

-

Wash the membrane three times for 10 minutes each with TBST.

-

8. Detection and Imaging

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using an appropriate imaging system. Adjust exposure times to avoid signal saturation.

9. Data Analysis

-

Analyze the resulting bands to determine the presence and relative abundance of BNC1 protein. The expected band should be around 110 kDa. Use a loading control (e.g., β-actin, GAPDH) to normalize for protein loading variations.

References

- 1. BNC1 - Wikipedia [en.wikipedia.org]

- 2. bitesizebio.com [bitesizebio.com]

- 3. genecards.org [genecards.org]

- 4. string-db.org [string-db.org]

- 5. uniprot.org [uniprot.org]

- 6. WikiGenes - BNC1 - basonuclin 1 [wikigenes.org]

- 7. BNC1 basonuclin zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. BNC1 inhibits the development and progression of gastric cancer by regulating the CCL20/JAK-STAT axis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BNC-1 Quantification in Tissue Samples

Introduction